molecular formula C13H11NO2 B1594647 4-(Pyridin-2-ylmethoxy)benzaldehyde CAS No. 57748-41-1

4-(Pyridin-2-ylmethoxy)benzaldehyde

Cat. No. B1594647
CAS RN: 57748-41-1
M. Wt: 213.23 g/mol
InChI Key: MKHNUKSZFMWQJL-UHFFFAOYSA-N
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Description

“4-(Pyridin-2-ylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular weight of “4-(Pyridin-2-ylmethoxy)benzaldehyde” is 213.24 . The InChI code for this compound is 1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2 .


Physical And Chemical Properties Analysis

“4-(Pyridin-2-ylmethoxy)benzaldehyde” is a solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

Scientific Field

Medicinal Chemistry

Application Summary

This compound has been used in the synthesis of analogues that exhibit antimicrobial activity. These analogues have been tested against various bacteria and fungi.

Methods of Application

The analogues were synthesized by a click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .

Results

Most of the synthesized compounds exhibited good-to-excellent antimicrobial activity. For instance, compound 7b was found to be more potent than ciprofloxacin against B. subtilis, and it showed activity comparable to ciprofloxacin against E. coli .

Anticancer Activity

Application Summary

A new series of N-aryl-N’-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines.

Methods of Application

The target compounds were synthesized based on a molecular hybridization strategy, and their antiproliferative activities were evaluated against four different cancer cell lines: A549, MCF7, HCT116, PC3 .

Results

Seven compounds with 1-methylpiperidin-4-yl groups showed excellent activities against all four cancer cell lines, and they exhibited scarcely any activities against HL7702, a human liver normal cell line .

Polymer Destabilizing Effects to Treat Sickle Cell Disease

Application Summary

This compound has been used in the synthesis of benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease (SCD). These compounds prevent adhesion and sickling of red blood cells (RBCs).

Methods of Application

The compounds were chemically modified to increase bioavailability and activity .

Results

The compounds were found to be effective in preventing and/or treating one or more symptoms of SCD .

properties

IUPAC Name

4-(pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHNUKSZFMWQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353965
Record name 4-(pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-ylmethoxy)benzaldehyde

CAS RN

57748-41-1
Record name 4-(pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an N,N-dimethylformamide (250 mL) solution of 4-hydroxybenzaldehyde (20 g, 164 mmol) and 2-picolyl chloride (27 g, 165 mmol) was added potassium carbonate (68 g, 492 mmol), which was stirred for 3 days at room temperature. This mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (29 g, 83%). The title compound was not purified but used for the next reaction.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

In 5.0 mL of N,N-dimethylformamide was dissolved 611 mg (5.00 mmol) of 4-hydroxybenzaldehyde. To this solution were added 3.26 g (10.0 mol) of cesium carbonate and 0.98 g (6.0 mmol) of 2-chloromethylpyridine hydrochloride at room temperature and the mixture was stirred at 50° C. overnight. The resulting reaction mixture was diluted with ethyl acetate (100 mL), washed with water and then with saturated brine (each in an amount of 30 mL), and dried over magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=80/20 to 50/50) to give 821 mg (77% yield) of the title compound as a light green crystal.
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
611 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
77%

Synthesis routes and methods III

Procedure details

To an N,N-dimethylformamide (250 mL) solution of 4-hydroxybenzaldehyde (20 g, 164 mmol) and 2-picolyl chloride (27 g, 165 mmol) was added potassium carbonate (68 g, 492 mmol), which was stirred for 3 days at room temperature. This mixture was partitoned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (29 g, 83%). The title compound was not purified but used for the next reaction.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Pyridin-2-ylmethoxy)benzaldehyde
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Citations

For This Compound
2
Citations
K Fabitha, M Chandrakanth, RN Pramod… - …, 2022 - Wiley Online Library
Indole and pyrazole are two important scaffolds in the field of medicinal chemistry. Compounds bearing indole and/or pyrazole moiety have been extensively investigated for a wide …
RK Gupta, R Pandey, G Sharma, R Prasad… - Inorganic …, 2013 - ACS Publications
The synthesis of four novel heteroleptic dipyrrinato complexes [(η 6 -arene)RuCl(2-pcdpm)] (η 6 -arene = C 6 H 6 , 1; C 10 H 14 , 2) and [(η 5 -C 5 Me 5 )MCl(2-pcdpm)] (M = Rh, 3; Ir, 4) …
Number of citations: 154 pubs.acs.org

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